molecular formula C10H13NO B072729 4-Phenylbutanamide CAS No. 1199-98-0

4-Phenylbutanamide

Cat. No. B072729
CAS RN: 1199-98-0
M. Wt: 163.22 g/mol
InChI Key: LEPWUMPXISBPIB-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 4-phenylbutanamide derivatives can be complex and involves multiple steps. For instance, a similar compound, 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, was synthesized through a route involving chlorination, condensation, and ammomolysis steps. This process highlights the multifaceted approach required in amide synthesis, starting from easily available materials to achieve reasonable yields (Song Hong-rui, 2009).

Molecular Structure Analysis The molecular structure of this compound can be explored through its analogs. For example, the crystal structure of 4-hydroxy-3-phenylbutanamide monohydrate has been determined, showing how steric hindrance and molecular configurations affect chemical behavior. This analysis assists in understanding the physical and chemical properties of the compound (M. Soriano-garcia et al., 1984).

Chemical Reactions and Properties this compound and its derivatives engage in various chemical reactions, highlighting their reactivity and functional utility in organic synthesis. For example, the photoinduced pinacolisation of 4-oxo-4-phenylbutanamides showcases the compound's reactivity under specific conditions, leading to products with unusual diastereoselectivities (U. Lindemann et al., 1999).

Scientific Research Applications

  • Pharmacological Evaluation for Cerebral Protection : 4-Phenylbutanamides demonstrated antilipidperoxidation activities and protective effects against hypobaric hypoxia, suggesting potential as cerebral protective agents (Tatsuoka et al., 1992).

  • Inhibitory Effects on Malignant Glioma Cells : Sodium 4-phenylbutyrate (phenylbutyrate) exhibited inhibitory effects on the proliferation, morphology, migration, and invasiveness of malignant glioma cells, indicating potential as an anti-cancer agent (Engelhard et al., 1998).

  • Crystal Structure Analysis : The structure of 4-hydroxy-3-phenylbutanamide monohydrate was studied to investigate the influence of different substituents on its pharmacological activity, relevant in anticonvulsant molecule research (Soriano-garcia et al., 1984).

  • Neuroprotective Effect against Cerebral Ischemic Injury : 4-PBA showed neuroprotective effects in a mouse model of hypoxia-ischemia by inhibiting ER-mediated apoptosis and inflammation, suggesting a potential role in stroke treatment (Qi et al., 2004).

  • Pharmacoproteomics in Cystic Fibrosis Cells : 4-PBA treatment of cystic fibrosis bronchial epithelial cells identified proteins associated with the amelioration of the chloride transport defect, aiding in cystic fibrosis research (Singh et al., 2006).

  • Clinical Trial for Cystic Fibrosis : 4PBA induced epithelial CFTR function in vivo in deltaF508-homozygous cystic fibrosis patients, demonstrating its therapeutic potential (Rubenstein & Zeitlin, 1998).

  • Therapeutic Effects in Maintaining Proteostasis : 4-PBA, used for urea cycle disorders, was explored as a chemical chaperone to prevent misfolded protein aggregation and alleviate ER stress, relevant in various pathologies (Kolb et al., 2015).

  • Use as Phosphine-Free Ligands in Pd-Catalyzed Reactions : 1,3-Dicarbonyl compounds, including 3-oxo-N-phenylbutanamide, were effective as low-cost, phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions (Cui et al., 2007).

properties

IUPAC Name

4-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPWUMPXISBPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294735
Record name 4-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1199-98-0
Record name 1199-98-0
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Record name 4-phenylbutanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PHENYLBUTYRAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Research suggests that certain 4-Phenylbutanamide derivatives, specifically those incorporating a benzothiazinone moiety, demonstrate potent inhibitory activity against both the adenosine A2A receptor (A2AAR) and monoamine oxidase B (MAO-B). [] This dual inhibition is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease. Blocking A2AARs can help modulate dopamine release, while inhibiting MAO-B can prevent dopamine breakdown, both potentially contributing to improved motor function. []

A: this compound (IIb) is structurally similar to the anticonvulsant molecule 4-hydroxy-4-phenylhexanamide (I). []

A: Studies exploring the SAR of this compound derivatives, specifically in the context of A2AAR and MAO-B inhibition, highlight the importance of substituents. For instance, large substituents at the 2-position of benzothiazinones, such as methoxycinnamoylamino or phenylbutyrylamino residues, contribute to high affinity and selectivity for A2AARs. [] Conversely, smaller substituents at the same position, like a 3-chlorophenoxy group, appear to favor MAO-B inhibition. [] This suggests that subtle structural modifications can significantly alter the target selectivity and overall pharmacological activity of this compound derivatives.

A: While specific information on this compound's inherent stability is limited within the provided literature, researchers have successfully synthesized and evaluated various derivatives. [, , , , ] This suggests that appropriate synthetic strategies and potentially specific formulation approaches can be employed to handle and utilize this compound.

A: While not explicitly mentioned for this compound itself, various analytical techniques are frequently used to characterize and study similar compounds. These include spectroscopic methods like FTIR, 1H NMR, 13C NMR, and 119Sn NMR, which provide valuable information about the structure and bonding within the molecule. [] Additionally, techniques like GC-MS are valuable for identifying and quantifying aroma components in complex mixtures, such as those found in pineapple fruits. []

A: Yes, computational chemistry has played a significant role in understanding the interactions of this compound derivatives with their targets. Molecular docking studies, for example, have been employed to investigate the binding modes of these compounds within the active site of HDAC6, providing insights into their potential as inhibitors. [] Additionally, molecular dynamics simulations, often coupled with methods like MMGBSA, offer a dynamic view of these interactions, shedding light on the stability of the formed complexes and the key residues involved in binding. []

ANone: The provided literature excerpts do not contain specific data on the toxicity profile of this compound. It's crucial to acknowledge that any potential therapeutic application would necessitate a thorough toxicological evaluation. This would involve assessing acute and chronic toxicity in preclinical models, identifying potential target organs, and determining safe dosing ranges.

A: While a detailed historical account is absent from the provided literature, research on this compound and its derivatives appears to be an evolving field. Initial interest stemmed from its structural similarity to known anticonvulsant compounds. [] Subsequent investigations have explored its potential in diverse therapeutic areas, including anticancer [] and neuroprotective applications, [] highlighting its versatility as a scaffold for drug discovery.

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